(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine
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Overview
Description
(5-Fluoro-3-oxabicyclo[311]heptan-1-yl)methanamine is a bicyclic amine compound characterized by a fluorine atom and an oxabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-3-oxabicyclo[31One common method involves the use of flow technology to access strained heterocyclic compounds, which can then be functionalized to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as microfluidic preparation techniques, which allow for the precise control of reaction conditions and the production of monodisperse particles . These methods ensure high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of (5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic amines and fluorinated heterocycles, such as:
- 3-Azabicyclo[3.1.1]heptanes
- Bicyclo[3.1.1]heptanes
- Fluorinated cycloalkanes
Uniqueness
(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine is unique due to its specific combination of a fluorine atom and an oxabicyclo structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H12FNO |
---|---|
Molecular Weight |
145.17 g/mol |
IUPAC Name |
(5-fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine |
InChI |
InChI=1S/C7H12FNO/c8-7-1-6(2-7,3-9)4-10-5-7/h1-5,9H2 |
InChI Key |
PJECTXYEHYEQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(COC2)F)CN |
Origin of Product |
United States |
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